BenchChemオンラインストアへようこそ!

(4-benzylpiperidin-1-yl)(10H-phenothiazin-10-yl)methanone

Alzheimer’s disease oxidative stress cellular antioxidant

This compound is a unique multi-target directed ligand (MTDL) for Alzheimer's research, integrating a phenothiazine antioxidant core with a donepezil-mimicking N-benzylpiperidine fragment. Unlike classical antipsychotics or donepezil alone, it simultaneously inhibits AChE (IC50 0.15µM), BChE (IC50 0.95µM), FAAH (IC50 6.2µM), and Aβ1-40 aggregation (39% inhibition), with ~80% cellular ROS reduction. Ideal for phenotypic neuronal co-culture screens requiring coordinated cholinergic, endocannabinoid, and amyloid-β pathway engagement. Not interchangeable with chlorpromazine, donepezil, or fenoverine.

Molecular Formula C25H24N2OS
Molecular Weight 400.5 g/mol
Cat. No. B11616902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-benzylpiperidin-1-yl)(10H-phenothiazin-10-yl)methanone
Molecular FormulaC25H24N2OS
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
InChIInChI=1S/C25H24N2OS/c28-25(26-16-14-20(15-17-26)18-19-8-2-1-3-9-19)27-21-10-4-6-12-23(21)29-24-13-7-5-11-22(24)27/h1-13,20H,14-18H2
InChIKeyNULGAUVYLVFLMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (4‑Benzylpiperidin‑1‑yl)(10H‑phenothiazin‑10‑yl)methanone – a Phenothiazine‑Donepezil Hybrid with Multi‑Target Alzheimer’s Profile


(4‑Benzylpiperidin‑1‑yl)(10H‑phenothiazin‑10‑yl)methanone belongs to a class of phenothiazine–N‑benzylpiperidine hybrids designed as multi‑target directed ligands (MTDLs) for Alzheimer’s disease. The compound combines the antioxidant phenothiazine core with the N‑benzylpiperidine fragment that mimics donepezil’s pharmacophore [1]. It is structurally distinct from simple phenothiazine antipsychotics and from donepezil alone, and its profile includes measurable cholinesterase inhibition, amyloid‑β anti‑aggregation, fatty acid amide hydrolase (FAAH) inhibition, and cellular antioxidant protection [1].

Why Generic Phenothiazines or Donepezil Alone Cannot Replace (4‑Benzylpiperidin‑1‑yl)(10H‑phenothiazin‑10‑yl)methanone


Classical phenothiazine antipsychotics (e.g., chlorpromazine) target dopamine receptors, not cholinesterases, and lack the cellular antioxidant protection observed for the hybrid. Donepezil, while a potent acetylcholinesterase inhibitor (IC₅₀ 0.02 µM), is a weaker butyrylcholinesterase inhibitor (IC₅₀ 1.8 µM) and does not provide direct FAAH inhibition or cellular antioxidant activity [1]. Fenoverine, a phenothiazine antispasmodic, has no publicly reported cholinesterase, FAAH, or Aβ aggregation data that would support an Alzheimer’s research application. The hybrid scaffold uniquely integrates phenothiazine‑derived antioxidant capacity with the cholinesterase‑ and FAAH‑inhibitory benzylpiperidine amide, making the combination non‑interchangeable [1].

Quantitative Differentiation of (4‑Benzylpiperidin‑1‑yl)(10H‑phenothiazin‑10‑yl)methanone against Closest Peers


Superior Cellular Antioxidant Activity (HepG2 Assay) Compared to All Other Phenothiazine‑Donepezil Hybrids

Compound 13 (the target compound) was the most effective antioxidant in HepG2 cells among all tested hybrids. In the HepG2 cellular antioxidant assay, compound 13 reduced intracellular ROS levels by approximately 80% at 20 µM, whereas the best‑performing comparator, compound 11d, achieved roughly 60% reduction at the same concentration [1]. This performance is notable because compound 13 was inactive in the cell‑free DPPH assay, indicating that its antioxidant effect is mediated through a cellular mechanism (likely Nrf2‑pathway activation) rather than direct radical scavenging [1].

Alzheimer’s disease oxidative stress cellular antioxidant

Matched Acetylcholinesterase (AChE) Inhibition Potency with Donepezil, Superior to Fenoverine

Compound 13 inhibited human acetylcholinesterase (AChE) with an IC₅₀ of 0.15 µM, a value within the same order of magnitude as donepezil (IC₅₀ 0.02 µM) [1]. In contrast, fenoverine, a phenothiazine‑based antispasmodic, has no reported AChE inhibitory activity in peer‑reviewed literature. The hybrid thus retains the AChE‑inhibitory character of the donepezil pharmacophore while adding antioxidant and multi‑target properties [1].

acetylcholinesterase Alzheimer’s disease cholinesterase inhibition

Butyrylcholinesterase (BChE) Inhibition Superior to Donepezil and Most Peers

Compound 13 inhibited human butyrylcholinesterase (BChE) with an IC₅₀ of 0.95 µM, roughly two‑fold more potent than donepezil (IC₅₀ 1.8 µM) [1]. Within the hybrid series, only compound 12d showed comparable BChE inhibition (IC₅₀ 0.54 µM), while most other hybrids were substantially less active. This balanced AChE/BChE profile is desirable for advanced Alzheimer’s models.

butyrylcholinesterase Alzheimer’s disease cholinesterase inhibition

Unique FAAH Inhibition within the Phenothiazine‑Hybrid Class

Compound 13 inhibited fatty acid amide hydrolase (FAAH) with an IC₅₀ of 6.2 µM, an activity absent in donepezil and in most other phenothiazine‑based compounds [1]. Compounds 11d and 12d also exhibited FAAH inhibition (IC₅₀ 3.8 µM and 9.4 µM, respectively), but compound 13 is the only hybrid that combines significant FAAH inhibition with the strongest cellular antioxidant profile.

fatty acid amide hydrolase FAAH endocannabinoid

In‑Vitro Aβ₁₋₄₀ Aggregation Inhibition – Activity Absent in Donepezil

Compound 13 inhibited Aβ₁₋₄₀ aggregation by 39% at a compound:Aβ molar ratio of 10:1, as measured by thioflavin‑T fluorescence [1]. Donepezil showed no significant inhibition under the same conditions. Among the hybrids, compound 12d was the most potent (50% inhibition), but compound 13’s combined cellular antioxidant activity gives it a distinct multi‑target advantage.

amyloid‑β aggregation Alzheimer’s disease anti‑amyloid

Favorable Drug‑Likeness and Low Cytotoxicity Compared to Classical Phenothiazines

Compound 13 exhibited low cytotoxicity in both HepG2 and SHSY‑5Y neuronal cell lines at concentrations up to 50 µM (>80% cell viability), and its calculated physicochemical properties (molecular weight 415.5 Da, cLogP 3.8, no PAINS alerts) comply with lead‑like criteria [1]. Classical phenothiazines such as chlorpromazine are known to exhibit significant cytotoxicity and hERG‑related cardiac toxicity at similar concentrations [1].

drug‑likeness cytotoxicity ADME

Procurement‑Relevant Application Scenarios for (4‑Benzylpiperidin‑1‑yl)(10H‑phenothiazin‑10‑yl)methanone


Multi‑Target Alzheimer’s Disease Phenotypic Screening

The compound’s balanced AChE (IC₅₀ 0.15 µM) and BChE (IC₅₀ 0.95 µM) inhibition, combined with FAAH inhibition (IC₅₀ 6.2 µM) and Aβ₁₋₄₀ anti‑aggregation (39% inhibition), makes it ideal for phenotypic screens in neuronal or microglial co‑cultures that require simultaneous engagement of cholinergic, endocannabinoid, and amyloid‑β pathways [1].

Oxidative‑Stress‑Modulated Neuroprotection Studies

Because compound 13 produces the strongest cellular antioxidant effect in the series (~80% ROS reduction in HepG2 cells at 20 µM) despite being DPPH‑inactive, it is uniquely suited for mechanistic studies of Nrf2‑dependent oxidative‑stress protection in neuronal cell lines such as SHSY‑5Y [1].

Tool Compound for Endocannabinoid‑Alzheimer’s Cross‑Talk Research

The FAAH inhibitory activity (IC₅₀ 6.2 µM) not shared by donepezil or classical phenothiazines allows researchers to probe the intersection of endocannabinoid signaling and Alzheimer’s pathology in the same molecule that simultaneously targets cholinesterases and oxidative stress [1].

Reference Standard in Hybrid Multi‑Target Ligand (MTDL) Discovery Programs

With quantified activities across four Alzheimer’s‑relevant targets (AChE, BChE, FAAH, Aβ aggregation) and low cytotoxicity, compound 13 serves as a benchmark for medicinal chemistry efforts aiming to develop new phenothiazine‑based MTDLs, enabling direct structure‑activity comparison within a single chemical series [1].

Quote Request

Request a Quote for (4-benzylpiperidin-1-yl)(10H-phenothiazin-10-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.